molecular formula C11H11NO4S B13008615 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid

3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid

Cat. No.: B13008615
M. Wt: 253.28 g/mol
InChI Key: VSWVUSUOLHODAA-UHFFFAOYSA-N
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Description

3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid is an organic compound with a unique structure that includes a propiolic acid moiety and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid typically involves the reaction of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dimethylsulfamoyl group also enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]prop-2-ynoic acid

InChI

InChI=1S/C11H11NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,1-2H3,(H,13,14)

InChI Key

VSWVUSUOLHODAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C#CC(=O)O

Origin of Product

United States

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